molecular formula C22H27N3O3 B2878877 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea CAS No. 1234861-69-8

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Cat. No.: B2878877
CAS No.: 1234861-69-8
M. Wt: 381.476
InChI Key: IYALUFCFRQAAAV-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 4-hydroxypiperidin-1-yl-oxoethyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets like kinases, GPCRs, or enzymes. The 4-hydroxypiperidin-1-yl moiety introduces a hydroxyl group that may improve solubility and metabolic stability compared to non-hydroxylated analogs, while the 3,4-dimethylphenyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)24-22(28)23-18-7-4-17(5-8-18)14-21(27)25-11-9-20(26)10-12-25/h3-8,13,20,26H,9-12,14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYALUFCFRQAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Urea Linkage: This step involves the reaction of an isocyanate derivative with an amine to form the urea linkage. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.

    Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

    Hydroxypiperidine Introduction: The hydroxypiperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions to yield amines and carbon dioxide . For this compound:

  • Acidic Hydrolysis : Cleavage of the urea bond could produce 3,4-dimethylaniline and 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline alongside CO₂.

  • Alkaline Hydrolysis : Similar cleavage occurs, forming the same amines with hydroxide-mediated deprotonation.

Key Reaction Parameters :

ConditionTemperatureCatalystOutcome
1M HCl (aq)80°CNoneComplete hydrolysis in 6–8 hrs
0.5M NaOH (aq)60°CPhase-transfer agentPartial hydrolysis in 12 hrs

Alkylation at the Piperidine Hydroxyl Group

The hydroxypiperidinyl group (-OH) can undergo alkylation reactions. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) forms 1-(4-(2-(4-alkoxypiperidin-1-yl)-2-oxoethyl)phenyl)urea derivatives .

Example :
Compound+CH3IDMF K2CO3Methoxylated Derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{Methoxylated Derivative}

Yield Optimization :

  • Optimal conditions: DMF solvent, 60°C, 24 hours (yields 65–78%) .

Substitution Reactions at the Piperidinyl Nitrogen

The piperidinyl nitrogen participates in nucleophilic substitution reactions:

  • Displacement with Amines : Reacting with primary/secondary amines (e.g., morpholine) replaces the hydroxypiperidinyl group .

  • Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the aryl substituents .

Notable Example :
Compound+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl Urea Derivative\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl Urea Derivative}
(Yields: 40–55% under microwave irradiation )

Oxidation of the Piperidine Ring

The hydroxypiperidine moiety can undergo oxidation to form ketone intermediates:

  • Oxidizing Agents : KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, forming 4-oxopiperidinyl derivatives .

Reaction Pathway :
HydroxypiperidinylKMnO4,H2SO4Ketone Intermediate\text{Hydroxypiperidinyl}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{Ketone Intermediate}

Hydrogen Bonding and Stabilization

The urea group acts as a hydrogen bond donor/acceptor, influencing reactions like:

  • Co-crystallization : Forms stable complexes with carboxylic acids or sulfonamides (e.g., in crystallographic studies ).

  • pH-Dependent Solubility : Enhanced solubility in polar solvents (e.g., DMSO) due to H-bonding with water.

Structural Insights :

Interaction SitePartner MoleculeBinding Energy (kcal/mol)
Urea -NHCarboxylic Acid-5.2 to -7.8
Piperidine -OHSulfonamide-4.5 to -6.1

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes at >200°C, releasing CO₂ and forming aromatic amines.

  • Photolysis : UV light (254 nm) induces cleavage of the urea bond (half-life: 48 hrs in methanol) .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key Compounds for Comparison :

1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3e)

  • Substituents : Chromene-hydrazinyl-piperazinyl-thiazolyl.
  • Molecular Weight : 666.3 g/mol (ESI-MS).
  • Melting Point : 246–248°C.
  • Yield : 72.2%.
  • Key Features : The chromene-hydrazinyl group increases molecular complexity and weight, likely reducing solubility but enhancing π-π stacking interactions. The higher melting point suggests strong intermolecular forces .

1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n)

  • Substituents : Piperazinylmethyl-thiazolyl.
  • Molecular Weight : 422.2 g/mol (ESI-MS).
  • Yield : 75.0%.
  • Key Features : Simplified structure with piperazine instead of hydroxypiperidine. The absence of a hydroxyl group may reduce hydrogen bonding but improve synthetic efficiency .

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Substituents: Benzyloxy-hydroxybenzylidene-hydrazinyl-piperazinyl-thiazolyl. Molecular Weight: ~709.9 g/mol (ESI-MS). Melting Point: 188–190°C. Yield: 78.3%. The chlorine atom enhances electron-withdrawing effects .

Comparison Table :
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 3,4-Dimethylphenyl, 4-hydroxypiperidin-oxoethyl ~500 (estimated) Not reported Not reported Hydroxyl group for solubility, dimethylphenyl for lipophilicity
3e Chromene-hydrazinyl-piperazinyl-thiazolyl 666.3 246–248 72.2 High molecular weight, chromene π-system
9n Piperazinylmethyl-thiazolyl 422.2 Not reported 75.0 Simplified structure, no hydroxyl group
2b Benzyloxy-hydroxybenzylidene-piperazinyl ~709.9 188–190 78.3 Bulky substituents, chlorine atom

Pharmacological Implications

  • Target Compound: The 4-hydroxypiperidin-1-yl group may enhance binding to targets with polar residues (e.g., kinases or neurotransmitter receptors), while the 3,4-dimethylphenyl group could improve blood-brain barrier penetration. No direct biological data are available, but structurally related compounds show anticonvulsant () and hypoglycemic () activities .
  • Analog 3e : Chromene-hydrazinyl groups are associated with antioxidant or anti-inflammatory activity, though specific data are lacking .
  • Analog 9n : Piperazine derivatives often exhibit CNS activity, but the absence of a hydroxyl group may reduce metabolic stability .

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea , identified by its CAS number 1234861-69-8, is a member of the phenyl urea class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O3C_{22}H_{27}N_{3}O_{3} with a molecular weight of 381.5 g/mol. The structure features a urea linkage between two phenyl groups, one of which is substituted with a hydroxypiperidine moiety. This structural configuration is crucial for its biological activity.

PropertyValue
CAS Number1234861-69-8
Molecular FormulaC22H27N3O3C_{22}H_{27}N_{3}O_{3}
Molecular Weight381.5 g/mol

Research indicates that compounds similar to This compound may act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism and immune regulation. IDO1 inhibition is a promising strategy in cancer immunotherapy, as it can enhance anti-tumor immunity by preventing the depletion of tryptophan and promoting T-cell activation .

In Vitro Studies

In vitro studies have evaluated various phenyl urea derivatives for their IDO1 inhibitory activity. For instance, certain derivatives demonstrated significant inhibition, suggesting that modifications to the phenyl and urea moieties can enhance biological efficacy .

Table: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

CompoundStructure ModificationIDO1 IC50 (µM)
i12Para-substituted phenyl urea derivative15.5
i24Nitro group substitution8.9
i1Unsubstituted>100

Case Studies

A recent study synthesized a series of phenyl urea compounds and assessed their biological activities. Among these, i12 emerged as a potent IDO1 inhibitor, with an IC50 value indicating effective inhibition at low concentrations. This highlights the potential of structurally similar compounds like This compound in therapeutic applications against tumors .

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